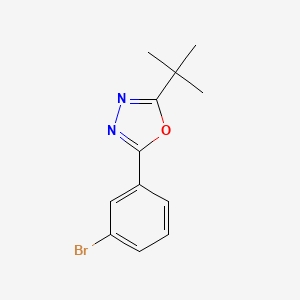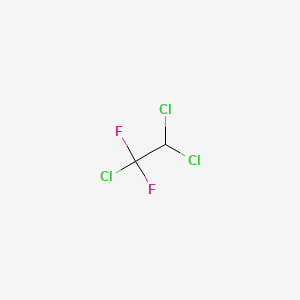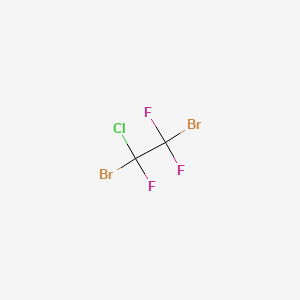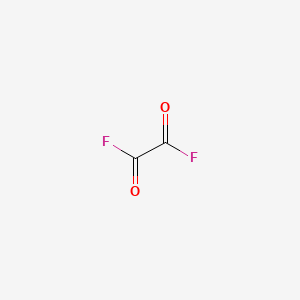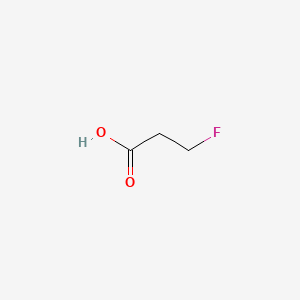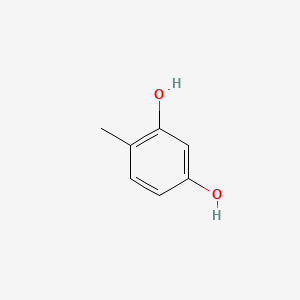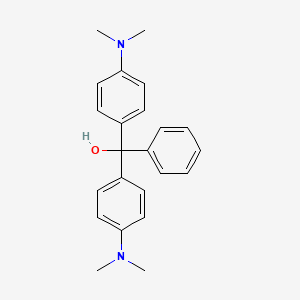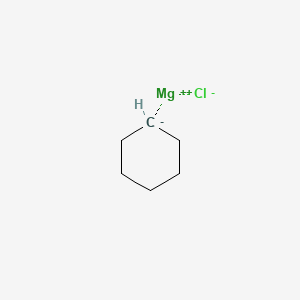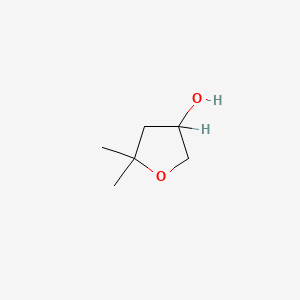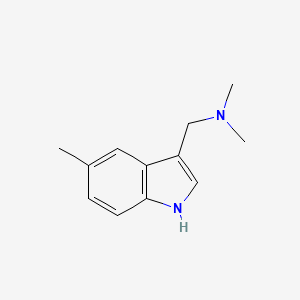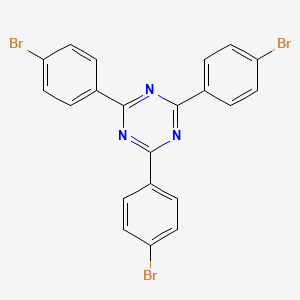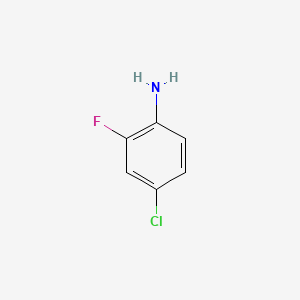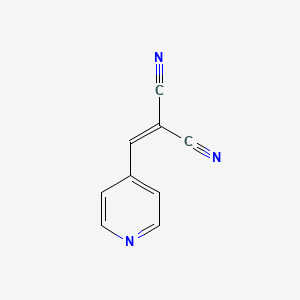
マロノニトリル, (4-ピリジルメチレン)-
説明
1,1-dicyano-2-(pyridine-4-yl)ethylene: is a chemical compound with the molecular formula C9H5N3. It is also known by other names such as 1,1-dicyano-2-(pyridine-4-yl)ethylene and 2-(pyridin-4-ylmethylidene)propanedinitrile. This compound consists of a pyridine ring attached to a malononitrile group, making it a versatile molecule in various chemical reactions and applications.
科学的研究の応用
1,1-dicyano-2-(pyridine-4-yl)ethylene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound has shown potential in inhibiting the activity of several enzymes, including acetylcholinesterase, adenylate cyclase, and nitric oxide synthase.
Medicine: Research has indicated its potential use as a therapeutic agent for various diseases and disorders, such as cancer, diabetes, and Alzheimer’s disease.
Industry: It is used in the synthesis of pharmaceuticals, pesticides, fungicides, solvatochromic dyes, and organic semiconductors.
準備方法
Synthetic Routes and Reaction Conditions: 1,1-dicyano-2-(pyridine-4-yl)ethylene can be synthesized from malonic acid and cyanide. The reaction is catalyzed by an acid and proceeds in two steps. In the first step, malonic acid is heated with aqueous hydrocyanic acid and an acid catalyst to produce a mixture of malononitrile and formic acid. Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Industrial Production Methods: The industrial production of malononitrile typically involves the gas-phase reaction of acetonitrile and cyanogen chloride . This method is mainly practiced in regions with less stringent environmental regulations. The reaction produces malononitrile and hydrochloric acid as by-products .
化学反応の分析
Types of Reactions: 1,1-dicyano-2-(pyridine-4-yl)ethylene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various oxidized derivatives, while reduction can yield different reduced forms of the compound.
作用機序
1,1-dicyano-2-(pyridine-4-yl)ethylene is believed to act as an inhibitor of several enzymes, including acetylcholinesterase, adenylate cyclase, and nitric oxide synthase . It has also been shown to inhibit the activity of other enzymes, such as glutathione S-transferase, cytochrome P450, and cyclooxygenase . The compound’s mechanism of action involves binding to the active sites of these enzymes, thereby preventing their normal function .
類似化合物との比較
Malononitrile: A simpler analog with the formula CH2(CN)2, used as a building block in organic synthesis.
Cyanoacetamide: Another related compound used in the synthesis of heterocyclic compounds.
Cyanothioacetamide: Similar to cyanoacetamide but contains a sulfur atom, used in various chemical reactions.
Uniqueness: 1,1-dicyano-2-(pyridine-4-yl)ethylene is unique due to its combination of a pyridine ring and malononitrile group, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex molecules and in various scientific research applications.
特性
IUPAC Name |
2-(pyridin-4-ylmethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-6-9(7-11)5-8-1-3-12-4-2-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEURXLCIKUWIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212410 | |
| Record name | Malononitrile, (4-pyridylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63080-75-1 | |
| Record name | 2-(4-Pyridinylmethylene)propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63080-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malononitrile, (4-pyridylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063080751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malononitrile, (4-pyridylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



